1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
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Overview
Description
1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a complex organic compound with a unique structure that includes a triazino-benzoxazepine core
Preparation Methods
The synthesis of 1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves multiple steps, typically starting with the preparation of the triazino-benzoxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of the methylsulfanyl group to a methyl group.
Scientific Research Applications
1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities, such as anti-cancer or anti-inflammatory effects, due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazino-benzoxazepine core can bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of various signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone include:
3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound shares a similar core structure but differs in the oxidation state of the benzoxazepine ring.
1-[(6S)-3-(Methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-propanone: This compound has a similar triazino-benzoxazepine core but with different substituents on the ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O5S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-6-(2,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H22N4O5S/c1-12(27)26-15-9-7-6-8-13(15)19-20(23-22(32-5)25-24-19)31-21(26)14-10-17(29-3)18(30-4)11-16(14)28-2/h6-11,21H,1-5H3 |
InChI Key |
CXCDTNFEMFAALJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4OC)OC)OC |
Origin of Product |
United States |
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